molecular formula C5H9F2NO2S B2401150 2-(2,2-Difluorocyclopropyl)ethanesulfonamide CAS No. 2107939-73-9

2-(2,2-Difluorocyclopropyl)ethanesulfonamide

Cat. No.: B2401150
CAS No.: 2107939-73-9
M. Wt: 185.19
InChI Key: JFCWBFZPYAJSRB-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)ethanesulfonamide is a chemical compound with the molecular formula C5H9F2NO2S It is characterized by the presence of a difluorocyclopropyl group attached to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropyl)ethanesulfonamide typically involves the cyclopropanation of suitable precursors followed by sulfonamide formation. One common method involves the reaction of 2,2-difluorocyclopropyl derivatives with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specialized properties

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity and specificity, while the sulfonamide moiety may contribute to the compound’s overall stability and solubility. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluorocyclopropyl)ethanol
  • 2-(2,2-Difluorocyclopropyl)acetic acid
  • 2-(2,2-Difluorocyclopropyl)methanol

Uniqueness

2-(2,2-Difluorocyclopropyl)ethanesulfonamide is unique due to the combination of the difluorocyclopropyl group and the ethanesulfonamide moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2S/c6-5(7)3-4(5)1-2-11(8,9)10/h4H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCWBFZPYAJSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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